[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid: is an organic compound with the molecular formula C15H13FO2 This compound is characterized by the presence of a biphenyl structure substituted with a fluoro and methyl group, along with an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The reaction conditions generally include:
Reagents: Aryl boronic acid, aryl halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the fluoro or methyl groups, potentially leading to the formation of de-fluorinated or demethylated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., Pd/C) are used.
Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under acidic conditions are typical for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution can introduce various functional groups onto the biphenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals or therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. Studies may focus on its anti-inflammatory, analgesic, or anticancer properties.
Industry: Industrially, the compound can be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid involves its interaction with specific molecular targets. The fluoro and methyl groups, along with the acetic acid moiety, contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- [4-Fluoro-3-methoxyphenyl]acetic acid
- [3-Fluoro-4-methylphenyl]acetic acid
- [4-Fluoro-3-phenyl]acetic acid
Comparison: Compared to similar compounds, [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid is unique due to the presence of both fluoro and methyl groups on the biphenyl structure. This combination of substituents can influence its chemical reactivity, biological activity, and overall properties. For instance, the fluoro group can enhance binding affinity to certain biological targets, while the methyl group can affect the compound’s metabolic stability.
Biologische Aktivität
[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid, with the molecular formula C15H13FO2 and a molecular weight of 244.26 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Knoevenagel Condensation : This method involves the reaction of appropriate aryl aldehydes with acetic acid derivatives in the presence of a base.
- Esterification : The compound can also be synthesized by esterifying the corresponding carboxylic acid with an alcohol under acidic conditions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 11.29 - 77.38 |
These findings suggest that the compound exhibits moderate to good antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines, showing promising results:
- Cell Line : HCT116 (colon cancer)
- IC50 Value : 0.64 µM
This compound has been identified as a potential lead for developing new anticancer agents due to its ability to inhibit tumor growth effectively .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. SAR studies indicate that:
- Electron-Withdrawing Groups : The presence of fluorine enhances the compound's potency by increasing electron deficiency, which is favorable for binding to biological targets.
- Aryl Tail Modifications : Variations in the aryl groups attached to the acetic acid moiety significantly influence biological activity, suggesting that specific substitutions can enhance efficacy.
Case Studies and Research Findings
- Antitumor Efficacy : A study demonstrated that derivatives of this compound exhibited significant inhibition of cell proliferation in various cancer models, indicating a potential application in cancer therapy .
- Mechanism of Action : The compound's mechanism involves interaction with specific enzymes and receptors, potentially leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis .
Eigenschaften
IUPAC Name |
2-[4-(3-fluoro-4-methylphenyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10-2-5-13(9-14(10)16)12-6-3-11(4-7-12)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIYQKWGCTXJFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)CC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742917 |
Source
|
Record name | (3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-72-5 |
Source
|
Record name | (3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.